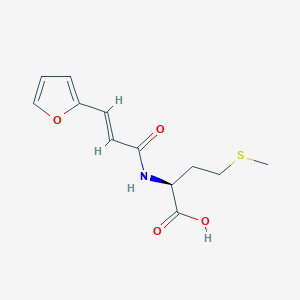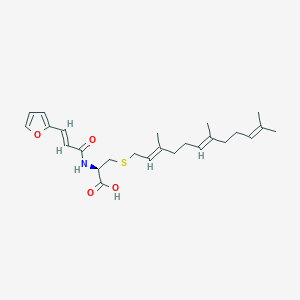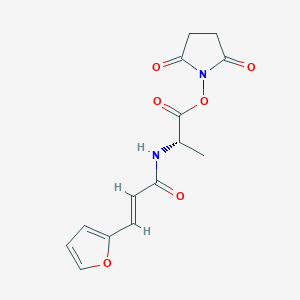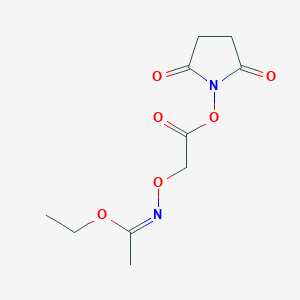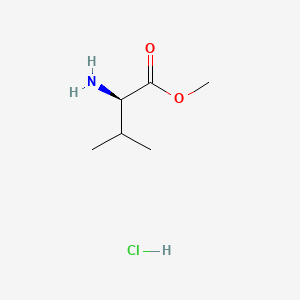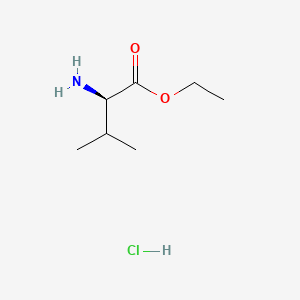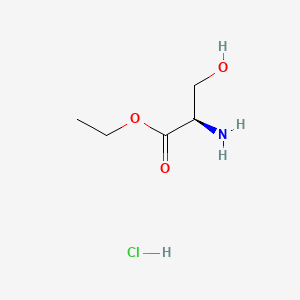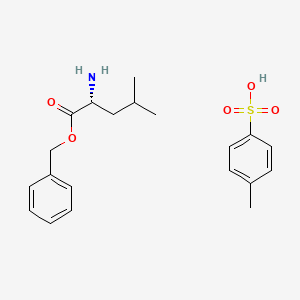
5(6)-Carboxytetramethylrhodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Carboxytetramethylrhodamine (CTMR) is a fluorescent dye that has been widely used in scientific research and laboratory experiments. It is a derivative of tetramethylrhodamine (TMR), a photostable fluorophore that can be used to label molecules and track their behavior in living cells. CTMR has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and imaging of proteins in living cells. It is also used for in vitro studies of gene expression, protein-protein interaction, and protein-DNA interaction.
Aplicaciones Científicas De Investigación
Advanced Catalysis
In the field of advanced catalysis, 5(6)-TAMRA can be functionalized onto catalyst surfaces to study the mechanisms of catalytic reactions. Its fluorescent properties enable researchers to visualize and monitor the changes that occur on the catalyst’s surface during the reaction, providing insights into the catalytic process and helping to design more efficient catalysts .
Drug Delivery Systems
5(6)-TAMRA: is utilized in drug delivery systems to track the delivery and release of drugs within the body. By conjugating the dye with therapeutic agents, scientists can observe the biodistribution and targeted delivery of drugs, which is crucial for developing treatments with higher efficacy and lower side effects .
Biomedical Applications
In biomedical research, 5(6)-TAMRA serves as a diagnostic tool. It’s used in the development of diagnostic assays and imaging techniques to detect diseases at the molecular level. Its high fluorescence intensity and stability under physiological conditions make it suitable for applications such as in vivo imaging and diagnostic kits .
Mecanismo De Acción
Target of Action
5(6)-Carboxytetramethylrhodamine, also known as 5(6)-TAMRA, is primarily used as a fluorescent dye in biological and biochemical research. It is often conjugated to proteins, nucleic acids, and other biomolecules, allowing these targets to be visualized and tracked within cells and organisms .
Mode of Action
5(6)-TAMRA works by absorbing light at a specific wavelength and then re-emitting it at a longer wavelength. This property is due to its chemical structure, which includes a rhodamine core that can undergo a process called fluorescence. When conjugated to a target molecule, the fluorescence of 5(6)-TAMRA allows for the detection and tracking of the target within a biological system .
Biochemical Pathways
As a fluorescent dye, 5(6)-TAMRA does not directly participate in or affect biochemical pathways. Instead, it is used as a tool to study these pathways. By attaching to molecules involved in a pathway, 5(6)-TAMRA can help researchers visualize where these molecules go within a cell and how they interact with other components of the pathway .
Pharmacokinetics
The pharmacokinetics of 5(6)-TAMRA will largely depend on the molecule it is conjugated to. As a small molecule dye, 5(6)-TAMRA itself is likely to diffuse freely in aqueous environments and may be rapidly excreted or metabolized in vivo. When attached to larger molecules like proteins or nucleic acids, its absorption, distribution, metabolism, and excretion (adme) properties will be more influenced by the properties of the conjugated molecule .
Result of Action
The primary result of 5(6)-TAMRA’s action is the production of fluorescence, which can be detected using specialized equipment. This allows researchers to track the location and movement of the TAMRA-conjugated molecule within a biological system. The specific outcomes of this will depend on the nature of the research being conducted .
Action Environment
The action of 5(6)-TAMRA can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain chemicals and ions can quench the fluorescence of 5(6)-TAMRA, reducing its effectiveness. Therefore, the conditions under which 5(6)-TAMRA is used must be carefully controlled to ensure reliable results .
Propiedades
IUPAC Name |
3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25;1-26(2)15-6-9-18-21(12-15)31-22-13-16(27(3)4)7-10-19(22)25(18)20-11-14(23(28)29)5-8-17(20)24(30)32-25/h2*5-13H,1-4H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFYZITRTUEFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Carboxytetramethylrhodamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

